Flunixin meglumine is a potent, non-narcotic analgesic agent. [] It is classified as a non-steroidal anti-inflammatory drug (NSAID). [] In scientific research, Flunixin meglumine serves as a valuable tool to investigate inflammatory responses, pain management, and the role of prostaglandins in various physiological processes.
Flunixin meglumine is classified as an organoammonium salt formed by the combination of flunixin and one molar equivalent of 1-deoxy-1-(methylamino)-D-glucitol. It is primarily utilized in veterinary medicine for the treatment of pain and inflammation in livestock and companion animals. The compound is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .
Flunixin meglumine can be synthesized through various methods, primarily focusing on the reaction between flunixin and meglumine. The synthesis typically involves:
Flunixin meglumine has the molecular formula . Its structure features a trifluoromethyl group attached to an aromatic ring, which contributes to its pharmacological properties. The compound's molecular weight is approximately 463.46 g/mol.
Flunixin meglumine undergoes several chemical reactions during its synthesis and application:
Flunixin meglumine exerts its therapeutic effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, flunixin reduces the synthesis of prostaglandins that mediate pain and inflammation.
Flunixin meglumine is primarily used in veterinary medicine for:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection has emerged as the gold standard for simultaneous quantification of flunixin meglumine and co-formulated drugs in veterinary injectables. A rigorously optimized method employs a C18 column (250 mm × 4.6 mm, 5 μm) with an isocratic mobile phase comprising acetonitrile and water (60:40 v/v), acidified to pH 2.8 using diluted phosphoric acid. Critical parameters include a flow rate of 1.0 mL/min, detection wavelength of 268 nm, and injection volume of 20 μL, achieving complete separation within 10 minutes [1] [3] [5]. This methodology specifically targets the veterinary combination product containing flunixin meglumine and the antimicrobial florfenicol, used for bovine respiratory disease (BRD) management. The method’s stability-indicating capability stems from its demonstrated ability to resolve both active pharmaceutical ingredients (APIs) from degradation products generated under accelerated stress conditions [3].
Table 1: Optimized Chromatographic Parameters for Flunixin Meglumine/Florfenicol Analysis
Parameter | Specification |
---|---|
Column | RP-C18e (250 mm × 4.6 mm, 5 μm) |
Mobile Phase | Acetonitrile:Water (60:40, v/v) |
pH Adjustment | 2.8 (with phosphoric acid) |
Flow Rate | 1.0 mL/min |
Detection Wavelength | 268 nm |
Injection Volume | 20 μL |
Run Time | 10 minutes |
Column Temperature | 25°C |
Validation of the HPLC-UV method adheres strictly to International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) requirements, confirming its reliability for quality control and stability testing. Linearity is demonstrated across seven concentration levels: flunixin meglumine (43.8–175.4 μg/mL) and florfenicol (480–1920 μg/mL), with correlation coefficients (R²) exceeding 0.999 for both compounds, confirming proportional detector responses [1] [5].
Precision evaluations encompass both repeatability (intra-day) and intermediate precision (inter-day/inter-analyst). For repeatability, six replicate injections at 100% test concentration (flunixin meglumine: 109.6 μg/mL; florfenicol: 1200 μg/mL) yield relative standard deviations (RSD) below 1.0%. Intermediate precision studies involving multiple analysts and instruments maintain RSD values within 2.0%, meeting stringent acceptance criteria [1] [3].
Robustness is verified through deliberate variations in method parameters:
Table 2: Method Validation Parameters According to ICH/FDA Standards
Parameter | Flunixin Meglumine | Florfenicol | Acceptance Criteria |
---|---|---|---|
Linearity Range | 43.8–175.4 μg/mL | 480–1920 μg/mL | R² ≥ 0.995 |
LOD | 0.5 μg/mL | 5.0 μg/mL | S/N ≥ 3:1 |
LOQ | 1.5 μg/mL | 15.0 μg/mL | S/N ≥ 10:1; RSD ≤ 10% |
Accuracy (Recovery) | 98.5–101.2% | 99.1–101.5% | 98–102% |
Repeatability (RSD) | 0.45% | 0.38% | ≤1.0% |
Intermediate Precision (RSD) | 1.2% | 0.9% | ≤2.0% |
Forced degradation studies confirm the method’s specificity and stability-indicating capability by subjecting flunixin meglumine to extreme stress conditions. These studies reveal distinct degradation profiles:
Table 3: Forced Degradation Profile of Flunixin Meglumine
Stress Condition | Degradation (%) | Major Degradants Formed | Separation from API |
---|---|---|---|
Acid Hydrolysis (1N HCl, 40°C, 48h) | 15–20% | 2 primary degradants | Baseline resolution |
Base Hydrolysis (0.02N NaOH, RT, 2h) | 25–30% | 3 primary degradants | Baseline resolution |
Oxidation (0.2% H₂O₂, 40°C, 7d) | 20–25% | 2 primary degradants | Resolution >1.5 |
Photolysis (UV, 72h) | <5% | Not detected | N/A |
Thermal (75°C, 14d) | 10–15% | 1 primary degradant | Resolution >2.0 |
Column chemistry critically impacts flunixin meglumine separation efficiency. Traditional C18 columns (Phenomenex Luna, 250 mm) effectively resolve flunixin and florfenicol degradants using acidic mobile phases, but flunixin peak symmetry requires pH optimization below 3.0 [1]. Alternative mixed-mode columns (Primesep 100, 150 mm) utilize embedded ion-exchange groups, enabling separation under distinct conditions: acetonitrile/water (60:40) with 0.2% trifluoroacetic acid (TFA) buffer, detected at 252 nm. While shorter columns reduce run times, they may compromise resolution of complex degradation mixtures [2].
Mobile phase optimization studies reveal that:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7